molecular formula C16H25NO3S2 B2886560 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide CAS No. 2034588-60-6

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide

Cat. No.: B2886560
CAS No.: 2034588-60-6
M. Wt: 343.5
InChI Key: HLEGXWOGPMBECK-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-thiopyran-4-yl structure. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent methoxylation and sulfonamide formation steps are carried out using specific reagents and reaction conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. By binding to these targets, it can alter the activity of the enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

  • N-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidine carboxamide

Uniqueness: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide stands out due to its specific structural features, such as the presence of the propyl group and the methoxy group on the thiopyran ring

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S2/c1-3-4-14-5-7-15(8-6-14)22(18,19)17-13-16(20-2)9-11-21-12-10-16/h5-8,17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGXWOGPMBECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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